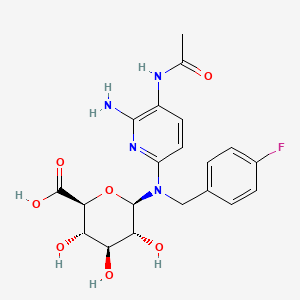

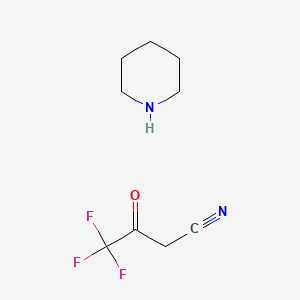

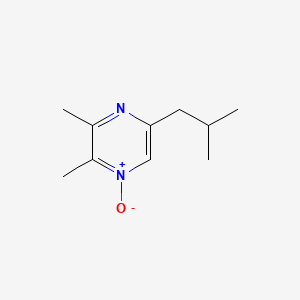

![molecular formula C13H21NO2 B582836 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol CAS No. 18910-68-4](/img/structure/B582836.png)

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, also known as this compound, is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.316. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

3-Dehydroxy Salbutamol, also known as Salbutamol or Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells. Activation of these receptors leads to relaxation of the bronchial smooth muscle, thereby opening up the airways and improving airflow .

Mode of Action

Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist . It binds to the beta-2 adrenergic receptors on the bronchial smooth muscle cells, leading to activation of these receptors . This activation triggers a cascade of biochemical events that ultimately result in the relaxation of the bronchial smooth muscle . This relaxation opens up the airways, allowing for improved airflow .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a series of intracellular events occur. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increased cAMP levels then lead to the activation of protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .

Pharmacokinetics

Salbutamol exhibits a rapid onset of action, typically within 15 minutes of inhalation . It undergoes significant first-pass metabolism in the liver, being converted to the 4’-o-sulphate ester, which has negligible pharmacologic activity . The drug is ultimately excreted in the urine as free drug and as the metabolite . The half-life of salbutamol is approximately 3.8–6 hours for inhaled versions .

Result of Action

The primary result of Salbutamol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This bronchodilation opens up the airways, reducing bronchospasm and improving airflow. This provides relief from symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of Salbutamol can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions, potentially altering the pharmacokinetics and pharmacodynamics of Salbutamol . Additionally, patient-specific factors such as age, weight, gender, race, and genetics can contribute to variations in therapeutic response .

生化分析

Cellular Effects

Salbutamol, a related compound, is known to open up the medium and large airways in the lungs . It is a short-acting β2 adrenergic receptor agonist that causes relaxation of airway smooth muscle .

Molecular Mechanism

Salbutamol, a related compound, is known to act as a β2 adrenergic receptor agonist . It is not metabolized in the lung but is converted in the liver to the 4’-o-sulphate (salbutamol 4’-O-sulfate) ester, which has negligible pharmacologic activity .

Dosage Effects in Animal Models

The effects of 3-Dehydroxy Salbutamol at different dosages in animal models are not well-documented. Salbutamol, a related compound, has been studied in animal models. For horses with equine asthma, environmental management and a combination of bronchodilator and anti-inflammatory treatment is recommended .

Metabolic Pathways

Salbutamol, a related compound, is known to be involved in several metabolic pathways .

属性

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4/h5-7,12,14-16H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELQRPHSNNCPNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18910-68-4 |

Source

|

| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152NRR02YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)

![(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582766.png)